N-(2-Fluoro-5-methoxybenzyl)piperidin-4-amine dihydrochloride
Overview
Description
“N-(2-Fluoro-5-methoxybenzyl)piperidin-4-amine dihydrochloride” is a chemical compound with the formula C13H19FN2O・2HCl. It has a molecular weight of 311.22 .
Molecular Structure Analysis
The molecular structure of “this compound” can be found in various chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in its safety data sheet .Scientific Research Applications
Synthesis of Key Intermediates in Medicinal Chemistry
N-(2-Fluoro-5-methoxybenzyl)piperidin-4-amine dihydrochloride serves as a key intermediate in the synthesis of potent inhibitors targeting specific biological pathways. For instance, a practical synthesis process for a key intermediate, similar in structure to the compound , was developed for deoxycytidine kinase (dCK) inhibitors. This synthesis process provides an economical alternative to previous methods, highlighting the compound's significance in streamlining the preparation of medically relevant inhibitors (Zhang et al., 2009).
Computational and Predictive Studies
Molecular Dynamics and Quantum Chemical Studies
Computational studies involving similar piperidine derivatives have been conducted to understand their interaction with various biological targets. For example, quantum chemical calculations and molecular dynamics simulations have been used to analyze the adsorption and corrosion inhibition properties of certain piperidine derivatives on iron surfaces. Such studies shed light on the compound's potential applications in materials science and its interaction with metal surfaces, which can be crucial for designing corrosion inhibitors (Kaya et al., 2016).
Medicinal Chemistry and Drug Development
Dual-Action Prokinetic Agents
Structurally related compounds have been explored for their dual-action in medicinal chemistry. For instance, a compound with a similar structure was identified as a new prokinetic agent, showing the stimulation of the 5-HT4 receptor and antagonism of the dopamine D2 receptor. Such dual-action compounds are significant in gastrointestinal therapeutics, as they can modulate multiple pathways to provide therapeutic benefits (Tazawa et al., 2002).
Corrosion Inhibition and Material Science
Corrosion Inhibition Studies
The compound's structural analogs have been studied for their potential as corrosion inhibitors. Insights from these studies, particularly regarding the interaction of piperidine derivatives with metal surfaces, can be extrapolated to understand the potential applications of this compound in corrosion inhibition and protective coatings (Kaya et al., 2016).
Safety and Hazards
properties
IUPAC Name |
N-[(2-fluoro-5-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O.2ClH/c1-17-12-2-3-13(14)10(8-12)9-16-11-4-6-15-7-5-11;;/h2-3,8,11,15-16H,4-7,9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRJQCZCNHRUGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CNC2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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